2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid

Lipophilicity Physicochemical properties 2,2-Difluoro effect

Researchers require benzodioxole intermediates that resist metabolism while allowing electronic tuning. This compound uniquely combines 2,2-difluoro, 4-methyl, and 6-nitro groups: • 2,2-Difluoro motif blocks oxidative metabolism, extending lead half-life • Nitro group enables reduction to amine for conjugation • Carboxylic acid handle for rapid derivatization • ≥98% purity ensures batch-to-batch reliability Ideal for medicinal chemistry and agrochemical discovery.

Molecular Formula C9H5F2NO6
Molecular Weight 261.14 g/mol
Cat. No. B13327419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid
Molecular FormulaC9H5F2NO6
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H5F2NO6/c1-3-6(8(13)14)4(12(15)16)2-5-7(3)18-9(10,11)17-5/h2H,1H3,(H,13,14)
InChIKeyPDHHUFFLAIHXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid: A Strategic Fluorinated Benzodioxole Building Block for Medicinal Chemistry and Agrochemical Synthesis


2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid (CAS 2451905-65-8; MW 261.14, C₉H₅F₂NO₆) is a polysubstituted benzodioxole derivative featuring a 2,2-difluoromethylene moiety, a 4-methyl group, a 6-nitro group, and a 5-carboxylic acid handle. The 1,3-benzodioxole scaffold is a privileged structure in drug discovery , and the 2,2-difluoro motif is recognized for imparting enhanced metabolic stability and tuned lipophilicity to pharmaceuticals and agrochemicals .

Why Generic Benzodioxole-5-carboxylic Acids Cannot Replace the 2,2-Difluoro-4-methyl-6-nitro Derivative


Benzodioxole-5-carboxylic acids are a broad class, but the specific combination of 2,2-difluoro, 4-methyl, and 6-nitro substituents on this compound cannot be replicated by simpler analogs such as 1,3-benzodioxole-5-carboxylic acid (CAS 94-53-1) or 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2). The 2,2-difluoro group alters lipophilicity and metabolic stability , while the 6-nitro group is a strong electron-withdrawing group that modifies the reactivity and electronic properties of the aromatic ring . The 4-methyl group further contributes steric and electronic effects. These three substituents together create a unique physicochemical profile that cannot be achieved by substituting the individual components alone, making direct functional replacement of this intermediate impossible without altering the downstream molecule's properties.

Quantitative Differentiation Evidence: 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid vs. Closest Comparators


Enhanced Lipophilicity (LogP) Through 2,2-Difluoro Substitution Relative to Non-Fluorinated 1,3-Benzodioxole-5-carboxylic Acid

The 2,2-difluoro substitution on the benzodioxole scaffold increases logP. The non-fluorinated 1,3-benzodioxole-5-carboxylic acid has a logP of ~1.51 , while 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (lacking the methyl and nitro substituents) has a logP of ~1.71 . This +0.20 unit increase is attributable to the 2,2-difluoro group . For the target compound (2451905-65-8), the additional methyl and nitro substituents will further modulate the logP.

Lipophilicity Physicochemical properties 2,2-Difluoro effect

Metabolic Stabilization via 2,2-Difluoro Motif Compared to Non-Fluorinated Benzodioxole Analogs

The 2,2-difluoro-1,3-benzodioxole (DFBD) scaffold is specifically recognized for its metabolic stability, as the fluorine atoms mitigate against degradation by human and microbial enzymes . While non-fluorinated 1,3-benzodioxole is susceptible to oxidative metabolism, the DFBD moiety requires specialized dioxygenases for defluorination (initial rate: 2,100 nmol/h/mg protein for DFBD) . This metabolic robustness is a class-level property imparted by the 2,2-difluoro group, which is absent in the non-fluorinated analog 4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid (CAS 861588-35-4).

Metabolic stability Defluorination 2,2-Difluoro-1,3-benzodioxole

Electronic Modulation by 6-Nitro Group: Impact on pKa of the Carboxylic Acid Function

The presence of the strong electron-withdrawing 6-nitro group ortho to the 5-carboxylic acid is expected to lower the pKa of the acid function through inductive and resonance effects. In similar benzoic acid systems, a nitro group ortho to a carboxyl reduces pKa by approximately 0.7–1.0 units compared to the unsubstituted acid . While direct experimental pKa data for 2451905-65-8 are not publicly available, this effect is well-established in structure–activity relationships: nitro-substituted benzoic acids show greater acidity than their non-nitrated counterparts . The comparator 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2) lacks the nitro group and thus has a higher pKa.

Electronic effects pKa modulation Nitro substituent

Synthetic Accessibility and Commercial Availability of 2451905-65-8 vs. Unsubstituted Benzodioxole-5-carboxylic Acids

2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid (CAS 2451905-65-8) is a multisubstituted derivative with greater synthetic complexity than 1,3-benzodioxole-5-carboxylic acid (CAS 94-53-1) or 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2). As of 2026, 2451905-65-8 is offered by a limited number of niche suppliers (e.g., MolCore, Leyan) at 98% purity , whereas the simpler comparator 94-53-1 is bulk commodity. This limited availability indicates higher synthetic complexity and fewer commercial sources, which can impact procurement lead times and cost.

Synthetic complexity Procurement exclusivity

Strategic Application Scenarios for 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid Based on Differentiated Properties


Synthesis of Metabolically Stable Kinase or GPCR Targeted Probes

Leveraging the 2,2-difluoro group's resistance to oxidative metabolism , medicinal chemistry teams can use this intermediate to construct lead candidates with extended half-lives. The electron-withdrawing nitro group may also participate in specific hydrogen bonding interactions with target proteins.

Agrochemical Intermediate for Fluorine-Containing Fungicides or Insecticides

The 2,2-difluoro-1,3-benzodioxole moiety is a key scaffold in commercial agrochemicals such as fludioxonil . This nitro-carboxylic acid variant provides a handle for further functionalization (via the acid group) and the electron-deficient ring may enhance target binding in pest control applications.

Precursor for Nitro-Reduced Amino Derivatives in Drug Conjugation

The 6-nitro group can be selectively reduced to an amine, enabling amide bond formation or conjugation to carrier molecules. The difluoro scaffold ensures the conjugate retains metabolic stability , while the 4-methyl group may provide a point for further C–H functionalization.

Building Block for Positron Emission Tomography (PET) Tracer Development

The 2,2-difluoro motif can be exploited for ¹⁸F labeling in PET tracer synthesis . The carboxylic acid handle allows conjugation to targeting vectors. The high logP relative to non-fluorinated analogs may improve brain penetration for neuroimaging agents.

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